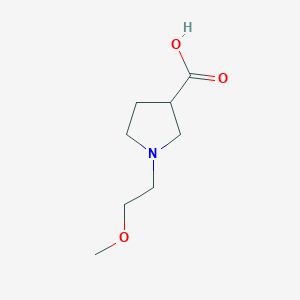

1-(2-Methoxyethyl)pyrrolidine-3-carboxylic acid

Description

Chemical Structure and Nomenclature

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing nitrogen atoms and carboxylic acid functional groups. The base name "pyrrolidine" indicates the five-membered saturated nitrogen heterocycle, while the numerical descriptors specify the positions of substituents and functional groups. The "3-carboxylic acid" designation indicates that the carboxyl group is attached to the carbon atom at position 3 of the pyrrolidine ring, counting from the nitrogen atom as position 1.

The methoxyethyl substituent attached to the nitrogen atom requires careful nomenclature consideration, as it represents a complex alkyl ether group. The systematic name "1-(2-methoxyethyl)" indicates that this substituent is connected to position 1 of the pyrrolidine ring, which corresponds to the nitrogen atom. The methoxyethyl group itself consists of an ethyl chain with a methoxy group attached to the terminal carbon, creating the complete substituent structure of -CH₂CH₂OCH₃. This nomenclature system ensures unambiguous identification of the compound structure and facilitates accurate communication within the scientific community.

Alternative naming systems and synonyms for this compound appear throughout chemical literature and database entries, reflecting different approaches to systematic nomenclature and common usage patterns. Some sources refer to the compound using simplified names or trade designations, while others employ more detailed systematic nomenclature that includes all structural features. The International Union of Pure and Applied Chemistry name "this compound" represents the most precise and standardized designation for this compound, though variations in capitalization and punctuation may appear in different sources.

Database entries reveal additional nomenclature considerations for related compounds and derivatives that share the basic structural framework. The hydrated form of the compound, for example, requires specific designation as "this compound hydrate" to distinguish it from the anhydrous form. Similarly, stereochemically defined variants require additional descriptors to specify the spatial arrangement of substituents around chiral centers. These nomenclature refinements reflect the importance of precise chemical identification in research and commercial applications.

Chemical Abstracts Service Numbers and Derivatives

The Chemical Abstracts Service registry system provides unique numerical identifiers for this compound and its structural derivatives, enabling precise identification and database searching across scientific literature and commercial sources. The primary compound with molecular formula C₈H₁₅NO₃ carries the Chemical Abstracts Service number 1160261-69-7, which corresponds to the basic anhydrous form of the molecule. This registry number serves as the definitive identifier for the compound in chemical databases, research publications, and commercial chemical catalogs worldwide.

Chemical Abstracts Service number 407634-05-3 identifies a closely related derivative known as 1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid, which differs from the parent compound through the presence of a carbonyl group at position 5 of the pyrrolidine ring. This oxidized derivative exhibits the molecular formula C₈H₁₃NO₄ and molecular weight of 187.19 grams per mole, reflecting the addition of an oxygen atom compared to the parent compound. The structural modification introduces significant changes in chemical reactivity and potential biological activity, making this derivative an important compound for comparative studies and synthetic applications.

The Chemical Abstracts Service number 1824664-85-8 corresponds to a more complex derivative designated as (3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)pyrrolidine-3-carboxylic acid, which incorporates both stereochemical specificity and aromatic substitution. This compound exhibits the molecular formula C₁₄H₁₈FNO₃ and molecular weight of 267.30 grams per mole, representing a substantial structural elaboration of the basic pyrrolidine framework. The presence of the fluorophenyl substituent and defined stereochemistry indicates potential pharmaceutical relevance and specialized synthetic applications.

| Chemical Abstracts Service Number | Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 1160261-69-7 | This compound | C₈H₁₅NO₃ | 173.21 | Basic pyrrolidine structure with methoxyethyl and carboxyl groups |

| 407634-05-3 | 1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid | C₈H₁₃NO₄ | 187.19 | Oxidized derivative with carbonyl at position 5 |

| 1824664-85-8 | (3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)pyrrolidine-3-carboxylic acid | C₁₄H₁₈FNO₃ | 267.30 | Stereochemically defined with fluorophenyl substitution |

The database documentation of these Chemical Abstracts Service numbers reveals important information about the synthetic accessibility and commercial availability of each compound variant. The basic compound 1160261-69-7 appears in multiple commercial chemical catalogs, suggesting established synthetic routes and reliable production methods. The oxidized derivative 407634-05-3 shows more limited availability, reflecting the additional synthetic complexity required for selective oxidation reactions. The fluorophenyl derivative 1824664-85-8 demonstrates the highest level of structural complexity and correspondingly specialized synthesis requirements.

Molecular Formula and Weight Determination

The molecular formula C₈H₁₅NO₃ for this compound represents the precise atomic composition of the compound, indicating eight carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and three oxygen atoms. This elemental composition reflects the structural components of the molecule, including the five-carbon pyrrolidine ring, the two-carbon methoxyethyl substituent, the single-carbon methoxy group, and the carboxylic acid functionality. The molecular formula provides essential information for calculating theoretical yields in synthetic reactions and determining analytical parameters for characterization studies.

The calculated molecular weight of 173.21 grams per mole derives from the summation of atomic masses for all constituent elements in the molecular formula. Carbon contributes 96.096 grams per mole (8 × 12.012), hydrogen adds 15.119 grams per mole (15 × 1.008), nitrogen provides 14.007 grams per mole, and oxygen contributes 47.997 grams per mole (3 × 15.999). The precise molecular weight calculation enables accurate preparation of molar solutions and facilitates quantitative analytical measurements including mass spectrometry and elemental analysis.

Comparative analysis of molecular weights across the derivative series reveals systematic increases corresponding to structural modifications and additions. The basic compound at 173.21 grams per mole serves as the reference point for comparison with related structures. The 5-oxo derivative shows an increase to 187.19 grams per mole, reflecting the addition of one oxygen atom through oxidation. The fluorophenyl derivative exhibits the highest molecular weight at 267.30 grams per mole, corresponding to the substantial addition of the aromatic ring system and fluorine substituent.

| Compound Designation | Molecular Formula | Molecular Weight (g/mol) | Elemental Composition |

|---|---|---|---|

| Basic compound | C₈H₁₅NO₃ | 173.21 | C: 55.48%, H: 8.73%, N: 8.09%, O: 27.71% |

| 5-Oxo derivative | C₈H₁₃NO₄ | 187.19 | C: 51.33%, H: 7.00%, N: 7.48%, O: 34.19% |

| Fluorophenyl derivative | C₁₄H₁₈FNO₃ | 267.30 | C: 62.91%, H: 6.79%, F: 7.11%, N: 5.24%, O: 17.95% |

The hydrated form of the basic compound presents additional considerations for molecular weight calculations and formula determination. According to database information, the hydrate exhibits the molecular formula C₈H₁₇NO₄ with a molecular weight of 191.22 grams per mole. This represents the incorporation of one water molecule into the crystal structure, increasing the molecular weight by 18.015 grams per mole compared to the anhydrous form. The hydrated form demonstrates the importance of considering crystalline water content in accurate molecular weight determinations and stoichiometric calculations for synthetic and analytical applications.

Properties

IUPAC Name |

1-(2-methoxyethyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-12-5-4-9-3-2-7(6-9)8(10)11/h7H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLLNXVHUZMRQJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization via Formic Mixed Anhydride or Alkyl Formate (Patent EP3015456A1)

A prominent method involves cyclization reactions starting from suitable pyrrolidine precursors and formic mixed anhydrides or alkyl formates. The process typically proceeds as follows:

Starting materials: A precursor compound with appropriate substituents (e.g., compound of formula G in the patent) is reacted with formic mixed anhydrides such as formic anhydride, acetic formic anhydride, formic pivalic anhydride, or formic benzoic anhydride, or alternatively with alkyl formates like methyl formate, ethyl formate, propyl formate, or isopropyl formate.

Reaction conditions: The cyclization is carried out in the presence of a strong base capable of abstracting an α-hydrogen, examples include lithium bis(trimethylsilyl)amide, lithium diisopropylamide, n-butyllithium, sodium hydride, sodium alcoholates (methoxide, ethoxide, isopropoxide), and potassium alcoholates (methoxide, ethoxide, isopropoxide).

Yield enhancement: The addition of acids such as trifluoroacetic acid or acetic acid improves reaction yields.

Post-cyclization steps: The cyclized intermediate is hydrolyzed using alkali bases like lithium hydroxide, sodium hydroxide, or potassium hydroxide to yield the carboxylic acid derivative.

Reduction: Catalytic hydrogenation or hydride reducing agents (e.g., sodium borohydride, lithium triethylborohydride, diisobutyl aluminium hydride) can be employed to reduce intermediates selectively, converting carboxyl groups to hydroxyl groups under mild conditions.

This method allows for the efficient construction of the pyrrolidine ring with the methoxyethyl substituent and carboxylic acid functionality, with control over stereochemistry and purity.

Enantioselective Hydrogenation for Pyrrolidine-3-Carboxylic Acid Derivatives (Patent US8344161B2)

Another approach focuses on the enantioselective hydrogenation of pyrrolidine derivatives bearing benzyl and halogen-aryl substituents, which can be adapted for the preparation of this compound analogs:

Process: The method involves catalytic enantioselective hydrogenation under moderate conditions using chiral catalysts to achieve high yields and enantiomeric purity (>99.9% ee).

Purification: After reaction, the mixture is basified and extracted with organic solvents; the product is precipitated at its isoelectric point, eliminating the need for extensive purification.

Reaction example: The use of trifluoroacetic acid and N-(methoxymethyl)-N-(phenylmethyl)-N-(trimethylsilyl)methylamine as reagents, followed by aqueous NaOH treatment, yields the desired pyrrolidine-3-carboxylic acid derivative with high purity and yield (>99%).

This method is valuable for producing enantiomerically enriched pyrrolidine carboxylic acids, which is critical for pharmaceutical applications.

Organocatalytic Asymmetric Michael Addition (Research Article, RSC 2017)

A more recent synthetic route involves organocatalytic asymmetric Michael addition reactions:

Reaction: Carboxylate-substituted enones (4-alkyl-substituted 4-oxo-2-enoates) undergo Michael addition with nitroalkanes catalyzed by organocatalysts.

Outcome: This method yields 5-alkyl-substituted pyrrolidine-3-carboxylic acids with high enantiomeric excess (up to 97% ee) in just two steps.

Advantages: The approach offers a concise, stereoselective synthesis pathway with potential for structural diversity and scalability.

Though this method is primarily demonstrated for 5-alkyl derivatives, it provides a conceptual framework adaptable to methoxyethyl substitutions.

Comparative Data Table: Key Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Yield & Purity | Stereochemical Control |

|---|---|---|---|---|

| Cyclization with Formic Mixed Anhydride | Formic anhydrides, strong bases (LDA, NaH, NaOMe), acids | High yield, mild conditions | High (>90%), improved by acid | Possible with chiral catalysts |

| Enantioselective Hydrogenation | Chiral catalysts, H2 gas, trifluoroacetic acid, NaOH | High enantiomeric purity, scalable | >99% purity, >99.9% ee | Excellent enantioselectivity |

| Organocatalytic Michael Addition | Organocatalysts, nitroalkanes, carboxylate-substituted enones | Concise, high ee, stereoselective | ~97% ee, moderate to high yield | High stereochemical control |

| Condensation of 2-Methoxyethyl Acetoacetate | Pyrrolidine derivatives, acid/base catalysts, flow reactors | Industrial scalability, versatile | High yield and purity possible | Moderate, depends on catalyst |

Detailed Research Findings and Notes

Base selection: Strong bases capable of α-hydrogen abstraction are critical in cyclization steps to form the pyrrolidine ring efficiently.

Acid additives: The use of trifluoroacetic or acetic acid enhances cyclization yields, possibly by stabilizing intermediates or protonating leaving groups.

Hydrolysis step: Alkali hydrolysis converts intermediates to the carboxylic acid form; lithium hydroxide and sodium hydroxide are preferred reagents.

Reduction: Selective reduction of carboxyl groups to hydroxyl groups can be achieved under mild conditions using hydride reagents, minimizing impurities.

Enantiomeric purity: Enantioselective hydrogenation methods provide products with very high enantiomeric excess, crucial for pharmaceutical applications.

Organocatalysis: The Michael addition approach offers a modern, green chemistry alternative with high stereoselectivity and fewer steps.

Industrial relevance: Continuous flow and automated synthesis improve scalability and reproducibility, essential for commercial production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed:

Oxidation: Ketones, aldehydes.

Reduction: Alcohols, aldehydes.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

1-(2-Methoxyethyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a potential inhibitor in biochemical assays.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs targeting neurological disorders.

Industry: It is utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyethyl group and the carboxylic acid functional group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Substituent Diversity: The methoxyethyl group in the target compound provides moderate hydrophilicity compared to bulkier substituents like 2-ethylhexanoyl (hydrophobic) or pyridin-3-ylmethyl (polar aromatic) .

Key Observations :

Key Observations :

- Pyrrolidine-3-carboxylic acid derivatives with aromatic or heterocyclic substituents (e.g., hydroxyphenyl, pyridine) show enhanced bioactivity compared to aliphatic-substituted analogs .

- The methoxyethyl group’s ether linkage may improve metabolic stability compared to ester-containing derivatives .

Biological Activity

1-(2-Methoxyethyl)pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Overview of the Compound

This compound is a pyrrolidine derivative that has been studied for its potential in various biological contexts. The compound is characterized by a pyrrolidine ring substituted with a 2-methoxyethyl group and a carboxylic acid functional group, which contribute to its unique biological interactions.

Biological Activities

The biological activities of this compound encompass several areas:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, which may be relevant in treating diseases associated with enzyme dysfunctions. For example, it has been studied in relation to phosphodiesterase inhibition, which plays a crucial role in cellular signaling pathways .

- Receptor Binding : Research indicates that this compound can interact with various receptors, modulating their activity. This interaction is critical for its potential therapeutic effects .

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties, making it a candidate for cancer therapy .

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against various pathogens, showing promise in inhibiting bacterial growth .

The mechanism of action of this compound involves several pathways:

- Binding to Enzymes and Receptors : The compound acts as a ligand, binding to specific enzymes and receptors. This binding can lead to modulation of enzymatic activity or receptor signaling, which is essential for its therapeutic effects .

- Impact on Cellular Signaling : By inhibiting phosphodiesterases (PDEs), the compound can increase intracellular levels of cyclic adenosine monophosphate (cAMP), leading to various downstream effects relevant in treating conditions like trypanosomiasis .

Table 1: Summary of Biological Activities and Mechanisms

Case Study: Antitrypanosomal Effects

A notable study explored the antitrypanosomal effects of compounds related to this compound. These compounds were found to inhibit TbrPDEB1 with an IC50 value indicating effective inhibition. The treatment led to increased cAMP levels within Trypanosoma brucei, confirming the relevance of PDE inhibitors in combating trypanosomiasis .

Q & A

(Basic) What synthetic methodologies are reported for 1-(2-Methoxyethyl)pyrrolidine-3-carboxylic acid and related pyrrolidinone derivatives?

Answer:

A multi-step synthesis approach is commonly employed for pyrrolidinone derivatives. For example, 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid was synthesized via refluxing 2-amino-4-methylphenol with itaconic acid in water, followed by purification using NaOH dissolution, acidification (pH 2), and isolation . Key steps include:

- Esterification : Methanol and catalytic sulfuric acid for carboxyl group modification.

- Carbohydrazide formation : Reaction with hydrazine monohydrate in isopropanol.

- Condensation reactions : With aromatic aldehydes or ketones to generate derivatives.

Purification often involves recrystallization or filtration. For analogous compounds, multi-step protocols with catalysts (e.g., sulfuric acid) are recommended .

(Basic) Which analytical techniques are critical for structural confirmation of this compound?

Answer:

Standard characterization includes:

(Advanced) How can computational methods improve reaction design for synthesizing this compound?

Answer:

The Institute for Chemical Reaction Design and Discovery (ICReDD) employs quantum chemical calculations and machine learning to predict reaction pathways and optimize conditions . For example:

- Reaction path searches : Identify low-energy intermediates and transition states.

- Data-driven optimization : Extract experimental trends to narrow conditions (e.g., solvent, temperature).

- Feedback loops : Integrate experimental results to refine computational models.

This reduces trial-and-error experimentation and accelerates derivative design .

(Advanced) How should researchers address contradictory spectral data or incomplete characterization in pyrrolidinone derivatives?

Answer:

Contradictions may arise from impurities or stereochemical complexity. Strategies include:

- Multi-technique validation : Combine NMR, HRMS, and X-ray data (if crystalline) .

- Comparative analysis : Benchmark against structurally validated analogs (e.g., piracetam derivatives) .

- Dynamic NMR : Resolve conformational equilibria in flexible moieties (e.g., methoxyethyl groups).

In cases of incomplete data (e.g., uncharacterized methyl esters), prioritize reproducibility via step-by-step reaction tracking .

(Advanced) What strategies are effective for introducing bioactive moieties into pyrrolidinone scaffolds?

Answer:

Derivatization often targets the carboxylic acid or pyrrolidinone nitrogen. Evidence suggests:

- Esterification/Amidation : Modify the carboxyl group to enhance bioavailability .

- Hydrazide intermediates : Enable condensation with aldehydes/ketones for heterocyclic extensions (e.g., pyrazole or pyrrole hybrids) .

- Fluorinated substituents : Improve metabolic stability (e.g., fluorophenyl groups in patented derivatives) .

Biological activity screening (e.g., antimicrobial assays) should follow OECD guidelines for reproducibility .

(Basic) What are the solubility and stability considerations for this compound during storage?

Answer:

- Solubility : Polar aprotic solvents (e.g., DMSO, methanol) are preferred due to the carboxylic acid and methoxyethyl groups. Aqueous solubility is pH-dependent (soluble in alkaline conditions) .

- Storage : Keep in anhydrous conditions at -20°C to prevent hydrolysis. Use amber vials to avoid photodegradation .

(Advanced) How can stereochemical outcomes be controlled during synthesis?

Answer:

- Chiral auxiliaries : Use enantiopure starting materials (e.g., L-proline derivatives) .

- Catalytic asymmetric synthesis : Employ transition-metal catalysts (e.g., Ru or Rh complexes) for stereoselective C–H activation .

- Crystallization-induced diastereomer resolution : Separate enantiomers via salt formation with chiral acids/bases .

(Basic) What safety protocols are recommended for handling this compound?

Answer:

- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to manage volatile reagents (e.g., sulfuric acid) .

- Spill management : Neutralize acidic residues with sodium bicarbonate; collect waste in labeled containers .

(Advanced) How can researchers design derivatives to target specific biological pathways (e.g., antimicrobial activity)?

Answer:

- Structure-Activity Relationship (SAR) : Introduce substituents known for target interactions (e.g., trifluoromethyl groups for enhanced lipophilicity) .

- Hybrid molecules : Combine pyrrolidinone cores with known pharmacophores (e.g., pyridazine rings for kinase inhibition) .

- In silico docking : Screen derivatives against protein targets (e.g., bacterial enzymes) using AutoDock Vina or Schrödinger .

(Advanced) What methodologies resolve discrepancies in biological activity data across studies?

Answer:

- Dose-response standardization : Use IC50/EC50 values with consistent units (µM) .

- Cell line validation : Ensure assays use authenticated lines (e.g., ATCC-certified HeLa cells).

- Control experiments : Include reference compounds (e.g., rolipram for PDE4 inhibition studies) .

Meta-analyses of published data can identify trends or outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.